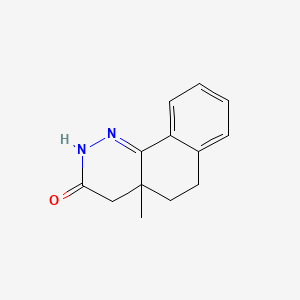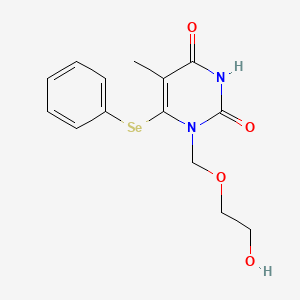
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a phenylselenenyl group attached to the thymine base, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine typically involves the following steps:
Starting Materials: The synthesis begins with thymine and phenylselenyl chloride as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, it is likely that similar principles of organic synthesis and purification are applied on a larger scale. Industrial production would involve optimization of reaction conditions, scaling up of the reaction, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine undergoes various chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding the corresponding thymine derivative.
Substitution: The hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Thymine derivatives.
Substitution: Various substituted thymine derivatives depending on the electrophile used.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and inducing apoptosis in cancer cells.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for viral infections and cancer treatment.
Industry: The compound may find applications in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets viral enzymes and cellular proteins involved in DNA replication and repair.
Pathways Involved: It interferes with the replication of viral DNA by inhibiting viral polymerases and induces apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
Comparison:
- 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)thymine is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione contains a phenylsulfanyl group instead of phenylselenenyl, which affects its reactivity and biological activity.
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone lacks the thymine base and has different applications and properties.
Properties
CAS No. |
136632-03-6 |
|---|---|
Molecular Formula |
C14H16N2O4Se |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O4Se/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,17H,7-9H2,1H3,(H,15,18,19) |
InChI Key |
QBZVMPXGWMPTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


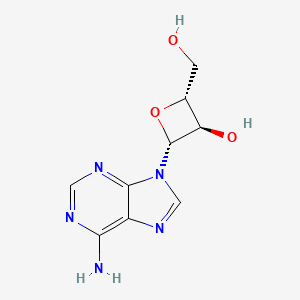
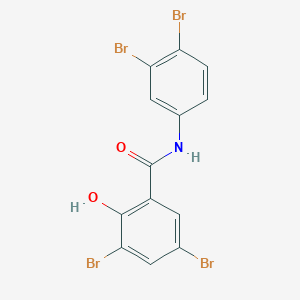
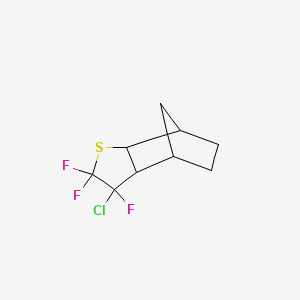


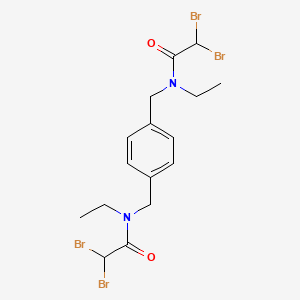
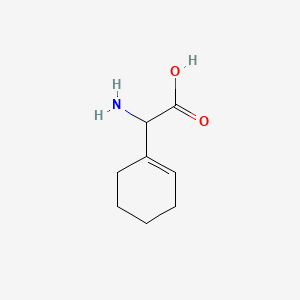
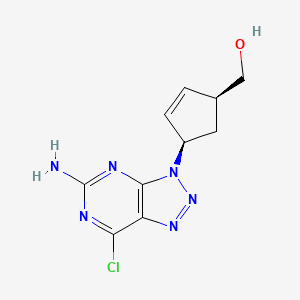

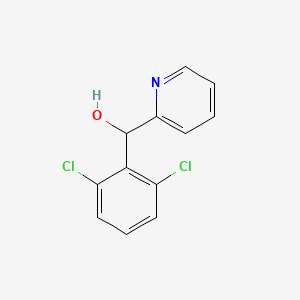
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
